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molecular formula C10H11NO4 B8372640 8-Methoxy-1,4-benzodioxan-2-carboxamide

8-Methoxy-1,4-benzodioxan-2-carboxamide

Cat. No. B8372640
M. Wt: 209.20 g/mol
InChI Key: JVHDSHATNNXQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04188390

Procedure details

8-Methoxy-1,4-benzodioxan-2-carboxamide (2.41 g.) in 50% hydrochloric acid (35 ml.) was stirred at 100° C. for 1 hour. The resulting solution was cooled, diluted with water (200 ml.), extracted with chloroform (3×100 ml.) then the extracts dried (MgSO4) and evaporated in vacuo. The solid residue (1.8 g.) was recrystallized from water (m.p. 75°-78° C.) then from ethyl acetate/hexane to give 8-methoxy-1,4-benzodioxan-2-carboxylic acid, m.p. 131°-132° C.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[O:9][CH:10]([C:13](N)=[O:14])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.[OH2:16]>Cl>[CH3:1][O:2][C:3]1[C:8]2[O:9][CH:10]([C:13]([OH:14])=[O:16])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.41 g
Type
reactant
Smiles
COC1=CC=CC2=C1OC(CO2)C(=O)N
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue (1.8 g.) was recrystallized from water (m.p. 75°-78° C.)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1OC(CO2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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